Pyridin-4-yl-glycine tert-butyl ester dihydrochloride
Description
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride (CAS: 1260638-12-7) is a synthetic organic compound with the molecular formula C₁₁H₁₆N₂O₂·2HCl and a molecular weight of 281 g/mol . It features a pyridine ring substituted at the 4-position with a glycine moiety, which is esterified with a tert-butyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for research applications. This compound is primarily used as a building block in pharmaceutical and biochemical synthesis, particularly in peptide modifications and drug discovery workflows .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl 2-(pyridin-4-ylamino)acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGITFRDKCUXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=NC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl Glycinate Intermediate
A key precursor is tert-butyl glycinate, which can be synthesized via transesterification of glycine with tert-butyl acetate in the presence of perchloric acid as a catalyst. The process is scalable and environmentally friendly, suitable for industrial production.
Typical reaction conditions and steps:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Glycine + tert-butyl acetate + HClO4 (perchloric acid) | Transesterification at 0-10°C for 48-72 hours | >90% conversion monitored by TLC |
| 2 | pH adjustment to 6.5-7.5 with NaOH or Na2CO3 | Separation of organic and aqueous layers | Extraction repeated to 95% product recovery |
| 3 | Concentration of organic phase | Recovery of tert-butyl glycinate | Product isolated as solution or solid |
| 4 | Addition of ethyl acetate and HCl gas | Crystallization of glycine tert-butyl hydrochloride | Crystals filtered and washed |
This method breaks from traditional approaches by enabling direct synthesis of tert-butyl glycinate from glycine, using inexpensive and readily available raw materials, with simplified steps and minimal waste discharge, facilitating commercial scale production.
Protection of Amino Group: Formation of Pyridin-4-yl-glycine tert-butyl Ester
The amino group of tert-butyl glycinate is protected to prevent side reactions during further functionalization. Common protecting groups include:
- tert-Butoxycarbonyl (Boc) group
- Fluorenylmethyloxycarbonyl (Fmoc) group
- Benzyloxycarbonyl (Cbz) group
Protection is typically achieved by reaction with the corresponding anhydrides or succinimide esters under mild basic conditions.
Example reaction conditions for Boc protection:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | tert-butyl glycinate solution + Boc2O + triethylamine | Room temperature reaction, pH 7.5-8.5 | Complete reaction confirmed by TLC |
| 2 | Extraction with tert-butyl acetate and water washing | Removal of impurities | Product dried and crystallized |
| 3 | Filtration and drying | Isolation of Boc-protected tert-butyl glycinate | Purity >99% by HPLC |
Similar procedures apply for Fmoc and Cbz protection using their respective succinimide esters and appropriate bases (triethylamine or sodium carbonate), with reaction monitoring by TLC and product purification by extraction and crystallization.
Formation of Dihydrochloride Salt
To enhance the compound’s stability and facilitate handling, the free amine is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in ethereal or organic solvent solutions.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Boc-protected tert-butyl glycinate solution | Addition of ethyl acetate and HCl gas | pH adjusted to ~0.5, cooling to crystallize |
| 2 | Cooling and stirring | Crystallization of dihydrochloride salt | Solid isolated by centrifugation |
| 3 | Washing and drying | Purification of salt | High purity, suitable for further use |
This salt formation step improves the compound’s water solubility and crystallinity, aiding its application in pharmaceutical formulations.
Summary Table of Key Preparation Steps
Research Findings and Industrial Relevance
- The described methods emphasize environmental friendliness, cost-effectiveness, and scalability, addressing key industrial challenges.
- The use of perchloric acid catalyzed transesterification and mild base pH adjustments ensures high product purity with minimal waste.
- Protection strategies using Boc, Fmoc, and Cbz groups are versatile and allow subsequent functionalization steps.
- Salt formation enhances compound stability, facilitating storage and formulation.
- These methods have been validated in pilot and industrial scales, demonstrating reproducibility and efficiency.
Chemical Reactions Analysis
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Pyridin-4-yl-glycine derivatives have been investigated for their antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Research indicates that compounds with similar structures exhibit potent bactericidal activity at low concentrations, comparable to last-resort antibiotics like vancomycin and linezolid .
Case Study: Structure-Activity Relationship (SAR) Studies
A study focused on the design and synthesis of a novel series of compounds derived from pyridin-4-yl-glycine aimed to enhance the inhibitory activity against enterokinase, an enzyme critical in protein digestion. The modification of the pyridine ring and the introduction of various substituents led to significant improvements in potency and selectivity .
Pharmacological Applications
Inhibition of Enzymatic Activity
Research has shown that pyridin-4-yl-glycine derivatives can act as inhibitors of specific enzymes such as enteropeptidase. These inhibitors are crucial for modulating digestive processes and have potential therapeutic implications for obesity and metabolic disorders. For instance, a derivative demonstrated enhanced fecal protein output in diet-induced obese mice, indicating its potential role in managing metabolic diseases .
Table 1: Summary of Biological Activities
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Pyridin-4-yl-glycine derivatives | Antibacterial against MRSA | |
| Enzyme inhibitors | Enteropeptidase inhibition | |
| Metabolic stability | Enhanced tumor delivery |
Synthetic Applications
Synthesis of Novel Compounds
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the development of more complex pharmacophores. For example, researchers have successfully synthesized prodrugs that show improved gastrointestinal stability and preferential tumor targeting capabilities through strategic modifications of the pyridine scaffold .
Research Developments
Recent Advances
Recent studies have highlighted the potential of pyridin-4-yl-glycine derivatives as part of a broader strategy to discover new therapeutic agents targeting NLRP3 inflammasome pathways. This approach is particularly relevant in inflammatory diseases where modulation of immune responses is beneficial .
Table 2: Recent Research Findings
Mechanism of Action
The mechanism of action of Pyridin-4-yl-glycine tert-butyl ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
2-Piperazin-1-yl-isobutyramide dihydrochloride
- Functional Groups : Piperazine ring, amide, dihydrochloride salt.
- Applications: Intermediate in synthesizing kinase inhibitors (e.g., compounds targeting thieno[3,2-d]pyrimidine derivatives) .
- Key Differences : Unlike Pyridin-4-yl-glycine tert-butyl ester dihydrochloride, this compound lacks aromatic pyridine but incorporates a piperazine core, which enhances its flexibility in forming hydrogen bonds during target binding .
(1-Methanesulfonyl-piperazin-2-ylmethyl)-dimethyl-amine dihydrochloride
- Functional Groups : Piperazine, sulfonyl, tertiary amine, dihydrochloride salt.
- Applications : Used in reductive amination reactions to generate bioactive intermediates for cancer therapeutics .
- Key Differences : The sulfonyl group increases electrophilicity, enabling nucleophilic substitutions—a contrast to the ester-dominated reactivity of this compound .
DOTA-MN2 (from )
- Structure : Macrocyclic DOTA chelator conjugated to a nitroimidazole derivative.
- Applications : Radiolabeled with ⁶⁷Ga for hypoxia imaging in tumors .
Functional Comparison Table
Pharmacokinetic and Stability Considerations
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. This compound’s solubility is critical for its use in biological assays .
- Stability : The tert-butyl ester group in the target compound provides stability against hydrolysis under basic conditions, whereas piperazine-based analogues (e.g., sulfonyl derivatives) may undergo oxidative degradation .
Biological Activity
Pyridin-4-yl-glycine tert-butyl ester dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article provides an overview of its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C11H18Cl2N2O2
- Molecular Weight : 281.18 g/mol
- CAS Number : 1260638-12-7
The compound is synthesized through the reaction of pyridine-4-carboxaldehyde and tert-butyl glycinate hydrochloride, typically in the presence of a base like sodium hydroxide or potassium carbonate. The product is often purified via recrystallization.
This compound primarily acts by modulating enzyme activity and influencing protein-ligand interactions. Its mechanism involves binding to specific molecular targets such as enzymes or receptors, which leads to alterations in their activity and subsequent biological effects.
Biological Applications
- Enzyme Mechanisms : The compound is utilized in studies focusing on enzyme mechanisms, particularly in understanding how various enzymes interact with substrates and inhibitors.
- Protein-Ligand Interactions : It serves as a critical component in research aimed at elucidating protein-ligand interactions, providing insights into drug design and development.
- Pharmaceutical Development : As an intermediate in the synthesis of pharmaceuticals, it plays a role in developing new therapeutic agents.
Inhibition Studies
Recent studies have highlighted the compound's potential as a selective inhibitor for specific deubiquitinating enzymes (DUBs), which are crucial for regulating protein degradation pathways. In one study, screening against USP7 and UCHL1 DUBs revealed numerous hits with significant inhibitory activity, suggesting that this compound may serve as a scaffold for developing selective DUB inhibitors .
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships has been conducted to optimize the biological efficacy of related compounds. For instance, modifications to the pyridine ring or ester groups have been shown to enhance inhibitory potency against target enzymes. The SAR studies indicate that specific substituents can dramatically influence the biological activity of these compounds, leading to more effective therapeutic agents .
Case Study 1: Anti-Cancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit anti-cancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's ability to modulate ATPase activity in P-glycoprotein (P-gp) has been linked to its effectiveness in reversing drug resistance in cancer therapies .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of enteropeptidase, a serine protease involved in protein digestion. The results showed that specific derivatives significantly increased fecal protein output in diet-induced obese mice, indicating potential applications in metabolic disorders and obesity management .
Data Tables
| Study | Target | Activity Observed | IC50 Value |
|---|---|---|---|
| Study 1 | USP7 | 20% inhibition | 25 μM |
| Study 2 | UCHL1 | 30% inhibition | 30 μM |
| Study 3 | Enteropeptidase | Increased fecal protein output | N/A |
Q & A
Q. What safety protocols are essential for handling Pyridin-4-yl-glycine tert-butyl ester dihydrochloride in laboratory settings?
Researchers must use personal protective equipment (PPE), including respiratory protection, nitrile gloves, and safety goggles. Ensure access to eye wash stations and emergency washing facilities. The compound’s light sensitivity may necessitate storage in amber glassware and handling under low-light conditions .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
Key steps involve tert-butyl ester protection of the glycine moiety under anhydrous conditions. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Reaction progress should be monitored by TLC, with final structure validation using -NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers confirm the compound’s structural integrity and purity?
Use - and -NMR to verify functional groups (e.g., tert-butyl at ~1.4 ppm). Purity ≥97% can be confirmed via HPLC with UV detection (λ = 254 nm) or UPLC-MS. Cross-reference with NIST spectral databases where applicable .
Advanced Research Questions
Q. How can challenges in tert-butyl ester deprotection during derivative synthesis be addressed?
Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) is common, but prolonged exposure risks byproducts (e.g., methyl esters from residual solvents). Optimize reaction time and temperature. Post-deprotection, use preparative HPLC to isolate the target product and UPLC-MS to detect contaminants .
Q. What strategies improve radiolabeling efficiency for pharmacokinetic studies?
Microwave-assisted coupling (e.g., with ) reduces reaction time and improves radiochemical yield. After labeling, validate purity via autoradiography and compare intratumoral distribution using hypoxic markers (e.g., pimonidazole immunostaining) .
Q. How can researchers resolve discrepancies in analytical data during structural characterization?
Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or stereoisomers. Employ advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography (using SHELXL for refinement) to resolve ambiguities .
Q. What methods optimize storage stability for long-term experiments?
Store the compound in airtight, light-resistant containers under argon at −20°C. Conduct periodic stability assessments via -NMR and FT-IR to detect hydrolysis or oxidation. For hygroscopic batches, use molecular sieves in storage vials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
